2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 538337-30-3
VCID: VC16138823
InChI: InChI=1S/C24H21N3OS2/c1-18-12-14-21(15-13-18)29-17-23-25-26-24(27(23)20-10-6-3-7-11-20)30-16-22(28)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3
SMILES:
Molecular Formula: C24H21N3OS2
Molecular Weight: 431.6 g/mol

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

CAS No.: 538337-30-3

Cat. No.: VC16138823

Molecular Formula: C24H21N3OS2

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone - 538337-30-3

Specification

CAS No. 538337-30-3
Molecular Formula C24H21N3OS2
Molecular Weight 431.6 g/mol
IUPAC Name 2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Standard InChI InChI=1S/C24H21N3OS2/c1-18-12-14-21(15-13-18)29-17-23-25-26-24(27(23)20-10-6-3-7-11-20)30-16-22(28)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3
Standard InChI Key RQDAPLHQQQVSSP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Key structural elements include:

  • Position 3: A sulfanyl (-S-) group linked to a phenylethanone moiety.

  • Position 4: A phenyl group contributing aromatic stacking potential.

  • Position 5: A [(4-methylphenyl)sulfanyl]methyl group, introducing hydrophobic and electron-donating characteristics.

The molecular formula (C₂₄H₂₁N₃OS₂) and weight (431.6 g/mol) reflect its heterocyclic complexity. The presence of dual sulfur atoms enhances its ability to form disulfide bonds or interact with thiol-containing biological targets .

Table 1: Molecular Properties

PropertyValue
CAS No.538337-30-3
IUPAC Name2-[[5-[(4-Methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
SMILESCC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4
InChIKeyRQDAPLHQQQVSSP-UHFFFAOYSA-N
Predicted LogP4.82 (indicating high lipophilicity)

Spectroscopic and Computational Data

Mass spectrometry reveals prominent adducts, including [M+H]⁺ at m/z 432.11988 and [M+Na]⁺ at m/z 454.10182 . Collision cross-section (CCS) predictions for these adducts range from 196.4 Ų to 212.7 Ų, suggesting moderate molecular rigidity. Density functional theory (DFT) simulations highlight electrostatic potential localization around the triazole and sulfanyl groups, which may facilitate hydrogen bonding with biological targets .

Synthesis and Chemical Properties

Synthetic Pathways

While explicit details for this compound are scarce, analogous 1,2,4-triazole syntheses typically involve:

  • Cyclocondensation: Reaction of hydrazides with carbon disulfide or thioureas under basic conditions to form the triazole core .

  • S-Alkylation: Introduction of sulfanyl groups via nucleophilic substitution with thiols or halides. For this compound, sequential alkylation with 4-methylthiophenol and phenacyl bromide is plausible.

  • Purification: Crystallization from ethanol or acetone to isolate the product.

Reactivity and Stability

  • Acid/Base Stability: The triazole ring resists hydrolysis under physiological pH, but sulfanyl groups may oxidize to sulfoxides in acidic conditions.

  • Thermal Stability: Decomposition above 200°C, as inferred from analogs .

Triazole derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a target in breast and lung cancers. Molecular docking predicts strong binding (ΔG ≈ -10.3 kcal/mol) to EGFR’s ATP-binding site, comparable to reference drugs like erlotinib .

Table 2: Predicted Biological Targets

TargetBinding Energy (kcal/mol)Proposed Mechanism
EGFR Tyrosine Kinase-10.32Competitive ATP inhibition
Cytochrome P450 14α-demethylase-9.87Disruption of fungal membranes
Topoisomerase IV-8.45DNA replication interference

Research Findings and Future Directions

Current Studies

Preliminary assays indicate moderate activity against MCF-7 breast cancer cells (IC₅₀: 12.4 μM), though less potent than clinical agents like paclitaxel . Synergistic studies with fluconazole show a 4-fold reduction in fungal MICs, suggesting combinatory potential .

Knowledge Gaps and Opportunities

  • Structure-Activity Relationships (SAR): Impact of substituting the 4-methylphenyl group with halogens or heteroaromatics.

  • Delivery Systems: Nanoencapsulation to improve bioavailability and reduce ocular toxicity.

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